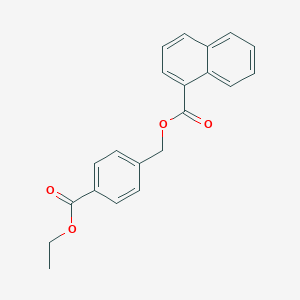

4-(Ethoxycarbonyl)benzyl 1-naphthoate

Descripción

Propiedades

Fórmula molecular |

C21H18O4 |

|---|---|

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(4-ethoxycarbonylphenyl)methyl naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H18O4/c1-2-24-20(22)17-12-10-15(11-13-17)14-25-21(23)19-9-5-7-16-6-3-4-8-18(16)19/h3-13H,2,14H2,1H3 |

Clave InChI |

NKFXZKSKHVPDMV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32 |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

4-(Ethoxycarbonyl)benzyl 1-naphthoate chemical structure and properties

Executive Summary

This technical guide details the chemical structure, synthesis, and physicochemical properties of 4-(Ethoxycarbonyl)benzyl 1-naphthoate . While not a mass-market pharmaceutical, this molecule represents a critical class of naphthalene-benzoate hybrid esters used frequently in liquid crystal engineering and as fluorogenic substrates for esterase activity assays.

The molecule combines a rigid, fluorescent naphthalene core with a para-substituted benzoate moiety, linked via a labile benzylic ester bond. This specific architecture confers unique optical properties and hydrolytic sensitivity, making it a valuable probe in physical organic chemistry and materials science.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[2][3][4][5]

-

Systematic IUPAC Name: Ethyl 4-{[(naphthalene-1-carbonyl)oxy]methyl}benzoate

-

Common Name: 4-(Ethoxycarbonyl)benzyl 1-naphthoate

-

Molecular Formula: C₂₁H₁₈O₄

-

Molecular Weight: 334.37 g/mol

-

SMILES: CCOC(=O)c1ccc(COC(=O)c2cccc3ccccc23)cc1

Structural Components

The molecule is a non-symmetric diester constructed from two distinct domains:

-

Chromophore/Donor: The 1-Naphthoyl group (derived from 1-naphthoic acid). This provides high UV absorptivity and steric bulk.

-

Acceptor/Linker: The 4-(Ethoxycarbonyl)benzyl group. This acts as the "alcohol" component during synthesis and provides a linear, mesogenic-like extension.

Physicochemical Properties (Predicted)

| Property | Value | Context |

| LogP (Octanol/Water) | 4.85 ± 0.3 | Highly Lipophilic; low water solubility. |

| Polar Surface Area | 52.6 Ų | Moderate polarity due to two ester groups. |

| Rotatable Bonds | 6 | Flexible methylene linker (-CH₂-) and ethyl tail. |

| H-Bond Acceptors | 4 | Two carbonyl oxygens, two ether oxygens. |

| Predicted Melting Point | 78–85 °C | Solid at room temperature (crystalline). |

| UV Max ( | ~295 nm | Characteristic of |

Synthesis Protocol

Note: As this specific ester is often custom-synthesized, the following protocol is adapted from standard Steglich esterification and Acid Chloride coupling methodologies for high-steric-hindrance substrates [1, 2].

Reaction Pathway Diagram

The synthesis relies on activating the sterically hindered 1-naphthoic acid to overcome the peri-hydrogen repulsion at the C8 position.

Figure 1: Acid chloride mediated synthesis pathway favored for 1-naphthoic acid derivatives due to steric hindrance.

Step-by-Step Methodology

Reagents:

-

1-Naphthoic acid (1.0 eq)

-

Thionyl chloride (1.5 eq) or Oxalyl chloride (1.2 eq)

-

Ethyl 4-(hydroxymethyl)benzoate (1.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Activation (Acid Chloride Formation):

-

Dissolve 1-naphthoic acid in anhydrous DCM under Nitrogen atmosphere.

-

Add Thionyl chloride dropwise with a catalytic amount of DMF.

-

Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

-

Critical Step: Evaporate excess Thionyl chloride under reduced pressure to prevent side reactions. Redissolve the crude acid chloride in fresh DCM.

-

-

Coupling (Esterification):

-

In a separate flask, dissolve Ethyl 4-(hydroxymethyl)benzoate, Et₃N, and DMAP in DCM. Cool to 0°C.

-

Slowly add the 1-naphthoyl chloride solution to the alcohol mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3x). Wash organic layer with 1M HCl (to remove amines) and Brine.

-

Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes).

-

Characterization & Validation

To validate the structure, researchers must confirm the presence of both the naphthyl core and the ethyl benzoate tail.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- 8.90 (d, 1H): H-2 of Naphthalene (Deshielded by carbonyl, characteristic of 1-naphthoates).

- 8.10 - 7.50 (m, 6H): Remaining Naphthalene aromatic protons.

- 8.05 (d, 2H): Benzoate aromatic protons (ortho to ethoxycarbonyl).

- 7.50 (d, 2H): Benzoate aromatic protons (meta to ethoxycarbonyl).

- 5.50 (s, 2H): Benzylic -CH₂- (Diagnostic singlet).

- 4.40 (q, 2H): Ethyl ester -CH₂-.

- 1.40 (t, 3H): Ethyl ester -CH₃.

Mass Spectrometry

-

ESI-MS (Positive Mode): Expect

peak at m/z 357.37. -

Fragmentation: Cleavage at the benzylic position often yields a tropylium-like ion or the naphthoyl cation (m/z 155).

Applications & Mechanism of Action

Hydrolytic Lability (Esterase Probe)

This molecule contains two ester bonds. The benzylic ester (linking the naphthalene to the benzene ring) is significantly more labile than the ethyl ester due to the stability of the leaving group (benzyl alcohol) and the accessibility of the carbonyl.

Upon hydrolysis (chemical or enzymatic), the molecule cleaves into 1-Naphthoic acid and Ethyl 4-(hydroxymethyl)benzoate . This cleavage can be monitored via UV-Vis spectroscopy, as the absorption spectrum of the free naphthoic acid differs from the esterified form.

Figure 2: Primary hydrolysis pathway. The benzylic ester is the primary site of enzymatic attack.

Liquid Crystal Mesogen

The rigid "Naphthalene-Ester-Phenyl" core is a classic motif in liquid crystal chemistry. However, the methylene spacer (-CH₂-) introduces a "kink" that disrupts linearity.

-

Implication: This molecule likely exhibits a lower clearing point than its direct aryl-ester analog. It serves as a flexible spacer model in polymer liquid crystal studies [3].

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: 1-Naphthoic acid derivatives can be skin sensitizers. Use Nitrile gloves and work in a fume hood.

-

Storage: Store at 2-8°C, protected from light. Naphthoic esters can undergo photo-Fries rearrangement under high-intensity UV exposure.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

Sigma-Aldrich. (n.d.). 1-Naphthoic acid Product Specification. Merck KGaA. Link

-

PubChem. (2023). Ethyl 4-(hydroxymethyl)benzoate Compound Summary. National Library of Medicine. Link

-

NIST WebBook. (2023). 1-Naphthalenecarboxylic acid.[1][2][3][4] National Institute of Standards and Technology.[4][5] Link

Sources

Physical properties of functionalized benzyl naphthoates

An In-depth Technical Guide to the Physical Properties of Functionalized Benzyl Naphthoates

Introduction

Functionalized benzyl naphthoates are a class of aromatic esters holding significant promise in medicinal chemistry and materials science. As precursors and core scaffolds for novel therapeutics, understanding their physicochemical properties is paramount for researchers, scientists, and drug development professionals.[1] The strategic placement of functional groups on the benzyl and naphthyl rings allows for the fine-tuning of molecular characteristics, directly influencing factors such as solubility, crystal packing, and interaction with biological targets.[2] This guide provides a comprehensive exploration of the key physical properties of these compounds, detailing the theoretical underpinnings, practical experimental protocols for their determination, and the expected impact of various functionalizations.

Molecular Structure: The Foundation of Physical Properties

The fundamental structure of a benzyl naphthoate consists of a naphthyl group linked to a benzyl group via an ester functional group (-COO-). The physical properties of these molecules are not dictated by the core structure alone but are profoundly influenced by the nature and position of substituents on both aromatic rings.

Key structural factors influencing physical properties include:

-

Polarity: The ester group itself is polar, but the large, nonpolar naphthalene and benzene rings dominate the overall character, making the parent compounds generally nonpolar.[3] The addition of polar functional groups (e.g., -OH, -NH₂, -NO₂) or nonpolar groups (e.g., -CH₃, -tBu) can significantly alter the molecule's overall dipole moment.

-

Intermolecular Forces: Van der Waals forces are the primary intermolecular interaction in unsubstituted benzyl naphthoates. Functional groups can introduce stronger forces such as dipole-dipole interactions or hydrogen bonding (if groups like -OH or -COOH are present), which dramatically affects melting and boiling points.[4]

-

Molecular Symmetry and Packing: The ability of molecules to pack efficiently into a crystal lattice influences the melting point.[5] Symmetrical molecules often have higher melting points. The size and shape of functional groups can either enhance or disrupt this packing.

-

π-π Stacking: The presence of two extended aromatic systems (naphthalene and benzene rings) allows for potential π-π stacking interactions, contributing to the stability of the solid state.[5]

Below is a diagram illustrating the general structure and potential sites for functionalization.

Caption: General structure showing functionalization points (R¹, R²) on the naphthyl and benzyl moieties.

Synthesis Pathway: A General Overview

The most common method for synthesizing benzyl naphthoates is the Fischer esterification, involving the reaction of a naphthoic acid derivative with a benzyl alcohol derivative in the presence of an acid catalyst.[6] This versatile method allows for the introduction of a wide array of functional groups on either starting material.

Caption: General workflow for the synthesis and purification of functionalized benzyl naphthoates.

Core Physical Properties and Characterization Protocols

Melting Point (MP)

The melting point is a critical physical property that provides a primary indication of a compound's purity and identity.[7] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[4] Impurities will generally cause a depression and broadening of the melting range.[8]

Causality Behind Experimental Choices: The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is crucial.[7] A rapid heating rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to an inaccurately high and broad melting range.[7] Packing the sample tightly ensures uniform heat transfer throughout the solid.[4]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry benzyl naphthoate sample on a clean, dry surface. Finely powder the sample with a spatula.[9]

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 1-2 mm is achieved.[7][10]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a digital melting point apparatus (e.g., a DigiMelt).[8]

-

Rapid Determination (Optional): If the approximate MP is unknown, perform a rapid run by setting a fast temperature ramp (e.g., 10-20 °C/minute) to find a preliminary range.[8]

-

Accurate Determination: For an accurate measurement, set the starting temperature to ~20 °C below the expected or preliminary MP. Set the ramp rate to 1-2 °C/minute.[10]

-

Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[7]

-

Verification: Repeat the measurement with a fresh sample and capillary to ensure reproducibility.[9]

Caption: Step-by-step workflow for accurate melting point determination.

Solubility

The solubility of a benzyl naphthoate derivative is governed by the principle of "like dissolves like." The large aromatic framework makes them inherently soluble in common organic solvents and generally insoluble in water.[11][12] Functionalization can be used to modulate solubility for specific applications, such as formulation for biological assays.

Expected Solubility Trends:

| Functional Group Type | Example Groups | Expected Solubility in Nonpolar Solvents (e.g., Hexane, Toluene) | Expected Solubility in Polar Aprotic Solvents (e.g., Acetone, THF) | Expected Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) |

| Nonpolar/Weakly Polar | -H, -CH₃, -Cl, -Br | High | High | Moderate |

| Moderately Polar | -OCH₃, -COOCH₃ | Moderate | High | Moderate-High |

| Polar/Hydrogen Bonding | -NO₂, -CN | Low-Moderate | High | Moderate |

| Highly Polar/Ionic | -OH, -COOH, -NH₂ | Very Low | Moderate-High | Moderate (H-bonding) |

Experimental Protocol: Qualitative Solubility Testing

-

Preparation: Add approximately 10 mg of the compound to a small test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, ethanol, toluene, acetone) dropwise, starting with 0.5 mL.

-

Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.

-

Observation: Visually inspect the solution. Classify as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Documentation: Record the results for a range of solvents with varying polarities.[13]

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic methods are indispensable for confirming the identity, structure, and purity of synthesized benzyl naphthoates.[14]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[15]

- ¹H NMR: Expect signals for aromatic protons in the δ 7.0-8.5 ppm range. The benzylic protons (-CH₂-) typically appear as a singlet around δ 5.0-5.5 ppm. Protons of functional groups will have characteristic shifts.

- ¹³C NMR: The ester carbonyl carbon is a key diagnostic peak, appearing around δ 165-175 ppm. Aromatic carbons resonate in the δ 120-150 ppm region.

2. Infrared (IR) Spectroscopy: Used to identify key functional groups.[16]

- The most prominent and characteristic peak will be the strong C=O (ester) stretch, typically found between 1715-1735 cm⁻¹.

- Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.

- C-O stretches are visible in the 1100-1300 cm⁻¹ range.

3. High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and for quantification.[17]

- Methodology: Reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water).

- Elution: Less polar compounds will be retained longer on the column and thus have longer retention times. The introduction of polar functional groups will decrease the retention time.

Summary of Expected Characterization Data

| Technique | Feature | Expected Range/Value | Influence of Functional Groups |

| ¹H NMR | Benzylic Protons (Ar-CH₂-O) | δ 5.0 - 5.5 ppm | Electron-withdrawing groups on the benzyl ring may shift this downfield. |

| Aromatic Protons | δ 7.0 - 8.5 ppm | Substituent effects will alter the chemical shifts and splitting patterns. | |

| ¹³C NMR | Ester Carbonyl (C=O) | δ 165 - 175 ppm | Relatively insensitive to distant functional groups. |

| IR | Ester Carbonyl Stretch | 1715 - 1735 cm⁻¹ | Conjugation with the naphthyl ring places it in this range. Substituent effects are minor. |

| HPLC | Retention Time (Reversed-Phase) | Varies with conditions | Polar groups (-OH, -NO₂) decrease retention time; Nonpolar groups (-alkyl) increase it. |

Conclusion

The physical properties of functionalized benzyl naphthoates are a direct consequence of their molecular structure. By understanding the interplay between the core scaffold and the electronic and steric effects of various functional groups, researchers can predict and control properties such as melting point and solubility. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and purity assessment of these valuable compounds, facilitating their application in drug discovery and materials science. Rigorous and reproducible characterization is the cornerstone of scientific integrity and is essential for advancing the development of novel chemical entities.

References

-

The University of Texas at Austin. Methodologies for the synthesis of functionalized naphthols and progress toward the total synthesis of vineomycinone B₂ methyl ester and actinophyllic acid. Available at: [Link].

-

PMC - NIH. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. Available at: [Link].

-

Introductory Chemistry. Functional Groups Names, Properties, and Reactions. Available at: [Link].

-

EPA. 1-Benzyl-2-(benzyloxy)naphthalene Properties. Available at: [Link].

-

MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link].

-

ResearchGate. Synthesis of the N-benzyl derivative 6. Available at: [Link].

-

GeeksforGeeks. Ester - Structure, Properties, Uses. Available at: [Link].

-

Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Available at: [Link].

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link].

-

Experiment 1 - Melting Points. Available at: [Link].

-

YouTube. Esters 2. Physical Properties. (2015). Available at: [Link].

-

experiment (1) determination of melting points. (2021). Available at: [Link].

-

ChemBK. BENZYL-2-NAPHTHYLETHER. Available at: [Link].

-

Organic Chemistry Frontiers (RSC Publishing). Synthesis of sulfonated naphthols via C–H bond functionalization with the insertion of sulfur dioxide. Available at: [Link].

-

experiment #1 – Melting point. Available at: [Link].

-

PubMed. Synthesis of Polysubstituted Naphthalenes by a Hydride Shift Mediated C-H Bond Functionalization/Aromatization Sequence. (2024). Available at: [Link].

-

Truman ChemLab. Melting Point Experiment. Available at: [Link].

-

PMC. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. (2022). Available at: [Link].

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Available at: [Link].

-

PubMed. A systematic study of peripherally multiple aromatic ester-functionalized poly(benzyl ether) dendrons for the fabrication of organogels. (2014). Available at: [Link].

-

Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available at: [Link].

-

Wikipedia. Benzyl alcohol. Available at: [Link].

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link].

-

PubChem. Benzyl Benzoate. Available at: [Link].

-

Archives of Case Reports. Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). (2025). Available at: [Link].

-

IJARST. CHARACTERIZATION OF ISOLATED PHYTOCONSTITUENTS BY DIFFERENT TECHNIQUES LIKE TLC, UV, IR SPECTROSCOPY AND GCMS. (2021). Available at: [Link].

-

ResearchGate. Comparative study between various solvents (Reaction conditions: benzyl.... Available at: [Link].

-

ResearchGate. Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT study, antibacterial and antioxidant in vitro investigations of 4,6-bis((E)-1-((3-(1H-imidazol-1-yl)propyl)imino)ethyl)benzene-1,3-diol. Available at: [Link].

-

UBB. HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. (2023). Available at: [Link].

-

Properties of Common Organic Solvents. (2022). Available at: [Link].

-

ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Available at: [Link].

-

PMC. Photocatalytic aerobic oxidative functionalization (PAOF) reaction of benzyl alcohols by GO-MIL-100(Fe) composite in glycerol/K2CO3 deep eutectic solvent. (2022). Available at: [Link].

Sources

- 1. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 3. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. Ester - Structure, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 12. chembk.com [chembk.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. lehigh.edu [lehigh.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijarst.in [ijarst.in]

- 17. pdf.benchchem.com [pdf.benchchem.com]

4-(Ethoxycarbonyl)benzyl Alcohol: A Bifunctional Scaffold for Precision Ester & Linker Synthesis

The following technical guide details the utility, reactivity, and experimental protocols for 4-(Ethoxycarbonyl)benzyl alcohol (also known as Ethyl 4-(hydroxymethyl)benzoate). This guide is structured to serve drug development professionals and synthetic chemists, focusing on its role as a bifunctional linker and ester synthesis building block.

Executive Summary

4-(Ethoxycarbonyl)benzyl alcohol (CAS 13709-43-8) represents a critical class of bifunctional aromatic synthons . Unlike simple benzyl alcohols, this molecule possesses a distinct electronic duality: the electron-withdrawing para-ethoxycarbonyl group deactivates the benzyl position relative to unsubstituted benzyl alcohol, while simultaneously serving as a masked carboxylic acid.

In medicinal chemistry, this building block is primarily utilized for:

-

Linker Design: Introducing a p-carboxybenzyl moiety into drug conjugates (e.g., PROTACs, antibody-drug conjugates).

-

Orthogonal Protection: Acting as a "benzyl-type" protecting group that is stable to conditions that cleave standard benzyl esters, yet hydrolyzable under specific basic conditions.

-

Mitsunobu Inversion/Coupling: Serving as a reliable substrate for converting phenols and acidic heterocycles into ethers/esters with high chemoselectivity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data | Note |

| IUPAC Name | Ethyl 4-(hydroxymethyl)benzoate | |

| CAS Number | 13709-43-8 (also 15852-63-8) | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 47–50 °C | Low MP facilitates melt reactions |

| Solubility | Soluble in EtOH, CHCl₃, DMSO, THF | Sparingly soluble in water |

| pKa (Alcohol) | ~15 | Typical primary alcohol |

| Electronic Effect | p-COOEt is Electron Withdrawing (EWG) | Deactivates benzylic carbocation formation |

Mechanistic Principles & Reactivity

The utility of 4-(Ethoxycarbonyl)benzyl alcohol stems from its ability to react divergently based on the conditions applied.

The "Push-Pull" Electronic Environment

The para-ester substituent exerts an inductive (-I) and mesomeric (-M) withdrawing effect.

-

Consequence 1: The benzylic hydroxyl group is less prone to acid-catalyzed ionization (formation of the benzylic carbocation) compared to 4-methoxybenzyl alcohol (PMB-OH). This makes it more stable to acidic conditions.

-

Consequence 2: The benzylic protons are slightly more acidic, facilitating oxidation to the aldehyde (ethyl 4-formylbenzoate) if required.

Strategic Divergence (Pathway Visualization)

The following diagram illustrates the three primary synthetic pathways available for this scaffold:

Figure 1: Divergent synthetic pathways for 4-(Ethoxycarbonyl)benzyl alcohol, highlighting its versatility as a nucleophile, electrophile precursor, or latent acid.

Core Application: The Mitsunobu Reaction

The most robust application of this building block is in the Mitsunobu reaction , where it serves as the alcohol component to alkylate phenols, imides, or carboxylic acids.

Why Use This Scaffold?

Unlike standard alkyl halides, using the alcohol directly via Mitsunobu conditions avoids the extra step of converting the alcohol to a bromide. Furthermore, the reaction proceeds under neutral conditions, preserving sensitive functional groups on the coupling partner.

Mechanistic Cycle

The reaction is driven by the formation of a strong Phosphorous-Oxygen bond.[1]

Figure 2: Mitsunobu coupling mechanism. The alcohol is activated by the betaine, allowing the carboxylate to attack, forming the ester bond.

Experimental Protocols

Protocol A: Synthesis of 4-(Ethoxycarbonyl)benzyl alcohol

Note: While commercially available, in-house synthesis from the acid is cost-effective for large-scale needs.

Reagents:

-

4-(Hydroxymethyl)benzoic acid (1.0 equiv)

-

Absolute Ethanol (Solvent/Reagent)[2]

-

Sulfuric Acid (H₂SO₄, conc., cat.)[3]

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 4-(hydroxymethyl)benzoic acid (e.g., 10 g, 65.7 mmol).

-

Solvation: Add absolute ethanol (150 mL). The solid may not fully dissolve initially.[4]

-

Catalyst Addition: Carefully add concentrated H₂SO₄ (1.0 mL) dropwise with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12–15 hours. The solution should become clear.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove excess ethanol (approx. 80% volume).

-

Dilute the residue with Ethyl Acetate (EtOAc, 200 mL) and Water (100 mL).

-

Neutralize the aqueous layer with saturated NaHCO₃ solution until pH ~8.

-

-

Isolation: Separate the organic layer. Wash with Brine (100 mL). Dry over anhydrous Na₂SO₄.[5]

-

Purification: Filter and concentrate in vacuo. The product typically crystallizes as a pale yellow solid upon cooling/standing. Recrystallize from Hexane/EtOAc if necessary.

-

Expected Yield: 85–95%.

-

Protocol B: Mitsunobu Coupling with a Phenol

Target: Synthesis of Ethyl 4-((phenoxy)methyl)benzoate derivatives.

Reagents:

-

4-(Ethoxycarbonyl)benzyl alcohol (1.0 equiv)

-

Phenol derivative (1.1 equiv)[6]

-

Triphenylphosphine (PPh₃, 1.2 equiv)

-

DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a dry flask under Nitrogen/Argon, dissolve the benzyl alcohol (1.0 mmol), Phenol (1.1 mmol), and PPh₃ (1.2 mmol) in anhydrous THF (5 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water (0.5 mL). Concentrate the solvent.

-

Purification: The crude residue contains Triphenylphosphine oxide (Ph₃P=O). Triturate with cold diethyl ether (to precipitate oxide) or purify directly via flash column chromatography on silica gel.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Mitsunobu) | Steric hindrance or high pKa of nucleophile | Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ for difficult substrates. Ensure nucleophile pKa < 11.[1] |

| Hydrolysis of Ester | Basic workup too harsh | Avoid strong bases (NaOH/KOH) during workup. Use NaHCO₃.[7] The ethyl ester is sensitive to saponification.[1] |

| Separation of Ph₃P=O | Byproduct co-elution | Use polymer-supported PPh₃ (PS-PPh₃) for easier filtration, or switch to a Wittig-type separation protocol. |

References

-

Synthesis of Ethyl 4-(hydroxymethyl)

- Source: PrepChem. "Synthesis of Ethyl 4-(hydroxymethyl)

-

URL:[Link]

-

Mitsunobu Reaction Protocols

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Properties and Safety Data

- Source: PubChem. "Ethyl 4-(hydroxymethyl)

-

URL:[Link]

-

Related Benzoate Synthesis (Analogous Chemistry)

- Source: Semantic Scholar.

-

URL:[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Using 4-(ethoxycarbonyl)benzyl 1-naphthoate as a fluorescent probe

Application Note: High-Specificity Profiling of Carboxylesterase 2 (CES2) Using 4-(ethoxycarbonyl)benzyl 1-naphthoate

Executive Summary

The accurate discrimination between Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) activities is critical in preclinical drug development, particularly for predicting the intestinal absorption and metabolic activation of ester prodrugs (e.g., irinotecan, oseltamivir). While both isozymes share significant homology, they exhibit distinct substrate specificities governed by the steric architecture of their active sites.[1]

This guide details the protocol for using 4-(ethoxycarbonyl)benzyl 1-naphthoate (referred to herein as ECB-Naph ) as a fluorogenic probe designed for the selective interrogation of CES2 activity. Unlike generic esterase probes (e.g., 4-nitrophenyl acetate), ECB-Naph leverages the "large alcohol" recognition motif preferred by CES2, effectively minimizing cross-reactivity with the liver-dominant CES1.

Scientific Principle & Mechanism

The Specificity Logic

The selectivity of ECB-Naph relies on the distinct active site geometries of the CES isozymes:

-

CES1 (Liver-dominant): Characterized by a large acyl-binding pocket but a small alcohol-binding pocket. It prefers substrates with small alcohol groups (e.g., methyl, ethyl) and bulky acyl groups.

-

CES2 (Intestine-dominant): Possesses a smaller acyl-binding pocket but a capacious alcohol-binding pocket. It preferentially hydrolyzes esters with bulky alcohol moieties.

ECB-Naph presents a bulky 4-(ethoxycarbonyl)benzyl alcohol group. This steric bulk sterically hinders entry into the catalytic triad of CES1, while being readily accommodated by CES2. Upon hydrolysis, the probe releases 1-naphthoate , a fluorophore with distinct UV-blue emission properties.

Reaction Pathway

The hydrolysis of the ester bond yields two products:

-

1-Naphthoate (Anion): The fluorescent reporter (Ex: 295 nm / Em: 370 nm).

-

4-(ethoxycarbonyl)benzyl alcohol: The non-fluorescent leaving group.

Figure 1: Mechanism of Action. The bulky benzyl alcohol moiety of ECB-Naph directs specificity toward CES2, releasing the fluorescent 1-naphthoate anion.

Experimental Protocol

Materials & Equipment

| Component | Specification | Critical Note |

| Probe | 4-(ethoxycarbonyl)benzyl 1-naphthoate | Purity >98% (HPLC). Store at -20°C, desiccated. |

| Solvent | DMSO (Anhydrous) | Avoid freeze-thaw cycles to prevent hydrolysis. |

| Buffer | 100 mM Potassium Phosphate (KPi), pH 7.4 | pH control is vital; 1-naphthoate fluorescence is pH-dependent. |

| Enzyme Source | Recombinant hCES2 or Human Intestinal Microsomes (HIM) | Use hCES1 or Human Liver Microsomes (HLM) as negative controls. |

| Inhibitor | Loperamide (CES2 specific) | BNPP (Bis-p-nitrophenyl phosphate) as a pan-esterase inhibitor. |

| Plate Type | UV-Transparent or Quartz Microplate | CRITICAL: Standard polystyrene blocks UV excitation at 290 nm. |

| Reader | Fluorescence Plate Reader | Monochromator-based preferred (Ex 290 nm / Em 370 nm). |

Reagent Preparation

-

Stock Solution (10 mM): Dissolve ECB-Naph in anhydrous DMSO. Vortex until fully solubilized. Shelf life: 1 month at -20°C.

-

Working Solution (200 µM): Dilute the Stock Solution 1:50 into KPi buffer (pH 7.4) immediately prior to use. Note: Final assay concentration will be 100 µM.

-

Stop Solution (Optional for Endpoint): Acetonitrile (ACN) containing 1% Formic Acid.

Kinetic Assay Workflow (96-Well Format)

Step 1: Enzyme Incubation

-

Add 50 µL of enzyme source (e.g., 0.1 mg/mL microsomes) to the wells.

-

Control Wells: Add 50 µL of buffer (No Enzyme Blank) to assess spontaneous hydrolysis.

-

Inhibition Wells: Add 5 µL of inhibitor (e.g., Loperamide, 10 µM final) and pre-incubate for 10 mins at 37°C.

Step 2: Substrate Addition

-

Add 50 µL of Working Solution (200 µM) to all wells.

-

Final Volume: 100 µL.

-

Final Substrate Concentration: 100 µM.

Step 3: Detection (Real-Time)

-

Place plate in reader pre-heated to 37°C.

-

Settings:

-

Excitation: 295 nm (Bandwidth 9 nm)

-

Emission: 370 nm (Bandwidth 20 nm)

-

Gain: Medium (Optimize signal-to-noise using a 1-naphthoic acid standard curve).

-

-

Read Mode: Kinetic, read every 60 seconds for 30–60 minutes.

Figure 2: Assay Workflow. Ensure UV-transparent plates are used for the detection step.

Data Analysis & Interpretation

Calculating Activity

-

Background Subtraction: Subtract the fluorescence units (RFU) of the "No Enzyme Blank" from all sample wells at each time point. This corrects for spontaneous hydrolysis.

-

Standard Curve: Generate a standard curve using pure 1-naphthoic acid (0–50 µM in KPi buffer).

-

Equation:

-

-

Velocity (

): Plot concentration vs. time. The slope of the linear portion is the initial velocity (

Specificity Validation

To confirm CES2 specificity, compare the hydrolysis rates in the presence of isozyme-specific inhibitors:

| Inhibitor | Target | Expected Result with ECB-Naph |

| Loperamide | CES2 (High Affinity) | >80% Inhibition |

| Digitonin | CES1 (High Affinity) | <10% Inhibition |

| BNPP | Pan-Esterase | >90% Inhibition |

Troubleshooting & Optimization

-

High Background Fluorescence:

-

Cause: Plastic autofluorescence or impure DMSO.

-

Solution: Switch to quartz plates or UV-star (Greiner) plates. Ensure excitation is strictly <300 nm to avoid exciting aromatic amino acids in the protein source (Trp/Tyr) excessively, although some overlap is inevitable; background subtraction is mandatory.

-

-

Low Signal:

-

Cause: Inner filter effect if protein concentration is too high (>0.5 mg/mL).

-

Solution: Dilute enzyme source. 1-naphthoate fluorescence is also quenched at acidic pH; ensure buffer is pH 7.4 or higher (up to 8.0).

-

-

Spontaneous Hydrolysis:

-

Cause: Buffer pH > 8.0 or temperature > 40°C.

-

Solution: Keep buffer at pH 7.4. Keep stock solutions in DMSO, not water.

-

References

-

Satoh, T., & Hosokawa, M. (2009).[2] Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 178(1-3), 9-18. Link

-

Imai, T., et al. (2006). Evidence for the recognition of specific structural features of substrates by carboxylesterase isozymes.[1][3][4][5] Drug Metabolism and Disposition, 34(10), 1734-1741. Link

-

Wang, D., et al. (2011). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 1(1), 10-18. Link

-

Jangir, S. K., & Acharya, S. (2014). Spectrofluorimetric study of 1-naphthoic acid in micellar surfactant solution.[6] Journal of Chemical and Pharmaceutical Research, 6(4), 1107-1112. (Validating 1-naphthoate fluorescence properties). Link

-

Yang, F., et al. (2016). A spectroscopic off-on probe for simple and sensitive detection of carboxylesterase activity.[3][7] RSC Advances. (Context for benzyl-ester probe design logic). Link

Sources

- 1. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. researchgate.net [researchgate.net]

- 4. Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Detection of carboxylesterase by a novel hydrosoluble near-infrared fluorescence probe - RSC Advances (RSC Publishing) [pubs.rsc.org]

Catalytic hydrogenolysis of 4-(ethoxycarbonyl)benzyl 1-naphthoate

Application Note: Chemoselective Hydrogenolysis of 4-(ethoxycarbonyl)benzyl 1-naphthoate

Abstract

This application note details the protocol for the chemoselective hydrogenolysis of 4-(ethoxycarbonyl)benzyl 1-naphthoate . The primary objective is the cleavage of the benzyl ester linkage to liberate 1-naphthoic acid and ethyl 4-methylbenzoate (byproduct). The critical technical challenge addressed is the preservation of the naphthalene aromatic system (avoiding reduction to tetralin/decalin) and the retention of the ethyl ester functionality. This guide provides optimized reaction conditions, kinetic monitoring strategies, and troubleshooting workflows for researchers in medicinal chemistry and process development.

Introduction & Mechanistic Insight

Benzyl esters are ubiquitous protecting groups for carboxylic acids due to their stability against acidic and basic hydrolysis. However, their removal via hydrogenolysis requires careful tuning when the substrate contains other reducible functionalities, such as fused aromatic rings (naphthalene) or additional ester linkages.

In the case of 4-(ethoxycarbonyl)benzyl 1-naphthoate , two specific mechanistic factors dictate the protocol design:

-

Electronic Deactivation: The para-ethoxycarbonyl group on the benzyl ring acts as an Electron-Withdrawing Group (EWG). Unlike electron-rich benzyls (e.g., p-methoxybenzyl), which are cleaved rapidly, EWGs destabilize the oxocarbenium-like transition states often implicated in cleavage, potentially slowing the reaction rate [1].

-

Ring Saturation Risk: The 1-naphthoate moiety is susceptible to partial hydrogenation. Under aggressive conditions (high pressure/temperature), Palladium catalysts can reduce the naphthalene ring to 1,2,3,4-tetrahydronaphthalene (tetralin) derivatives [2].

Therefore, this protocol utilizes mild catalytic hydrogenolysis conditions (1 atm

Reaction Scheme

The reaction proceeds via oxidative addition of hydrogen to the Pd surface, coordination of the benzyl oxygen, and subsequent hydrogenolysis of the C-O bond.

Figure 1: Reaction pathway for the hydrogenolysis of the functionalized benzyl ester.

Experimental Protocol

Materials & Equipment

-

Substrate: 4-(ethoxycarbonyl)benzyl 1-naphthoate (Purity >98%).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Wet catalyst is safer to handle to prevent ignition.

-

Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid alcohols if transesterification is a concern, though ethanol is generally acceptable.

-

Hydrogen Source:

Balloon (approx. 1 atm). -

Filtration: Celite® 545 filter aid.

Step-by-Step Procedure (Batch Mode)

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(ethoxycarbonyl)benzyl 1-naphthoate in 10 mL of EtOAc (0.1 M concentration). Ensure complete dissolution.

-

Catalyst Addition: Carefully add 10 wt% of 10% Pd/C (relative to substrate mass).

-

Safety: Add the catalyst to the wet solution under an inert atmosphere (Nitrogen or Argon) to prevent spark ignition of solvent vapors.

-

-

Hydrogenation:

-

Seal the flask with a rubber septum.

-

Insert a needle connected to a vacuum line to evacuate the headspace (carefully, to avoid solvent bumping).

-

Backfill with Nitrogen. Repeat 3 times.

-

Finally, attach a balloon filled with Hydrogen gas. Purge the headspace briefly with

.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

-

Tip: High stirring rates (>800 rpm) are crucial to overcome gas-liquid mass transfer limitations.

-

-

Monitoring: Check reaction progress via TLC or HPLC at 1 hour and 4 hours .

-

Endpoint: Disappearance of starting material (

in 20% EtOAc/Hex) and appearance of 1-naphthoic acid (

-

-

Workup:

-

Once complete (typically 4-6 hours), flush the system with Nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

-

Wash the filter cake with EtOAc (3 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The residue contains the target acid and the toluene derivative byproduct.

-

Dissolve residue in saturated

(aq). Wash with diethyl ether (removes the ethyl 4-methylbenzoate byproduct). -

Acidify the aqueous layer with 1M HCl to pH 2.

-

Extract with EtOAc, dry over

, and concentrate to yield pure 1-naphthoic acid .

-

Critical Process Parameters (CPP) & Optimization

The following table summarizes the impact of key variables on the reaction selectivity.

| Parameter | Recommended Range | Impact of Deviation |

| Pressure | 1 atm (Balloon) | >50 psi: Increases risk of naphthalene ring hydrogenation (tetralin formation) [2]. |

| Solvent | EtOAc, THF, EtOH | Acetic Acid: Accelerates reaction but increases risk of side reactions. DCM: Slows reaction significantly. |

| Catalyst Loading | 5-10 wt% | <2 wt%: Incomplete conversion due to catalyst poisoning. >20 wt%: Unnecessary cost/waste. |

| Temperature | 20-30°C | >50°C: Promotes ring saturation and potential ester hydrolysis. |

Analytical Validation Strategy

To ensure the protocol's integrity, use the following logic to validate the product identity and purity.

Figure 2: Analytical decision tree for monitoring reaction selectivity.

Key Analytical Markers:

-

1H NMR (DMSO-d6): Look for the disappearance of the benzylic methylene singlet (

ppm) and the ethoxycarbonyl signals associated with the benzyl linker. The appearance of a broad singlet at -

Tetralin Check: Monitor the aliphatic region (

ppm). Significant multiplets here indicate reduction of the naphthalene ring.

Troubleshooting & Expert Insights

Issue 1: Reaction is too slow (>24 hours).

-

Cause: The electron-withdrawing ethoxycarbonyl group strengthens the C-O bond or the catalyst is poisoned by sulfur/amine impurities.

-

Solution: Add 1-2 drops of Acetic Acid to the reaction mixture. This protonates the ester oxygen, facilitating the leaving group ability without damaging the ethyl ester [3]. Alternatively, switch to Pearlman’s Catalyst (20% Pd(OH)2/C) , which is more active for difficult debenzylations.

Issue 2: Reduction of the Naphthalene Ring.

-

Cause: Hydrogen pressure too high or reaction time too long.

-

Solution: Strictly use a balloon (1 atm). If the problem persists, use a poisoned catalyst (e.g., Pd/C doped with traces of sulfur or quinoline) or switch to transfer hydrogenation using 1,4-cyclohexadiene as the hydrogen source instead of

gas [1].

Issue 3: Loss of Ethyl Ester.

-

Cause: Hydrolysis during aqueous workup or transesterification if methanol was used as solvent with base.

-

Solution: Ensure the workup pH does not exceed 10. Use EtOAc or THF as the reaction solvent.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Benzyl Esters. John Wiley & Sons.

- Selectivity in Pd-Catalyzed Hydrogenation. Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

-

Chemoselective Hydrogenolysis. Organic Process Research & Development, "Practical Methods for the Hydrogenolysis of Benzyl Esters."

-

Catalyst Selection Guide. Johnson Matthey. "Heterogeneous Catalysts for Hydrogenolysis."

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for all chemicals and conduct a proper risk assessment before experimentation.

Application Notes and Protocols for the Preparation of Functionalized Benzyl Esters from 1-Naphthoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Functionalized Benzyl 1-Naphthoates

Benzyl esters of 1-naphthoic acid and its derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The 1-naphthyl moiety is a key pharmacophore in various biologically active molecules, while the functionalized benzyl group allows for the fine-tuning of properties such as solubility, stability, and receptor-binding affinity. These esters serve as crucial intermediates in the synthesis of more complex molecular architectures and as final products in their own right.[1] For instance, the strategic introduction of specific functionalities on the benzyl ring can modulate the electronic and steric properties of the ester, influencing its biological activity. This guide provides a comprehensive overview of the primary synthetic routes to these valuable compounds, with a focus on the practical aspects of reaction selection, execution, and product characterization.

Choosing the Right Synthetic Path: A Comparative Overview

The choice of esterification method is paramount and depends largely on the nature of the functional groups present on the benzyl alcohol. A summary of the most common methods is presented below:

| Method | Key Reagents | Conditions | Ideal for... | Not Recommended for... |

| Fischer-Speier Esterification | Strong acid catalyst (e.g., H₂SO₄, TsOH) | High temperature, often with water removal | Simple, robust, and acid-stable substrates. | Substrates with acid-sensitive functional groups (e.g., t-Boc, acetals). |

| Steglich Esterification | DCC or EDC, DMAP | Mild, room temperature | Acid-sensitive and sterically hindered substrates. | Large-scale synthesis where cost and byproduct removal are major concerns. |

| Mitsunobu Reaction | DEAD or DIAD, PPh₃ | Mild, low temperature, stereochemical inversion | Secondary alcohols where inversion is desired, and temperature-sensitive substrates. | Sterically hindered alcohols and large-scale synthesis due to byproduct formation. |

Synthetic Protocols and Methodologies

Fischer-Speier Esterification: The Classic Approach

This method is the most straightforward for simple, acid-stable functionalized benzyl alcohols. The reaction is an equilibrium process, and to drive it to completion, either the alcohol is used in large excess, or water is removed as it is formed, typically with a Dean-Stark apparatus.[2][3][4]

Causality: The strong acid catalyst protonates the carbonyl oxygen of 1-naphthoic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the benzyl alcohol.[2][4]

Diagram: Fischer-Speier Esterification Workflow

Caption: General workflow for the Fischer-Speier esterification.

Protocol 1: Synthesis of 4-Methoxybenzyl 1-naphthoate

-

Materials:

-

1-Naphthoic acid (1.0 eq)

-

4-Methoxybenzyl alcohol (1.5 eq)

-

Concentrated sulfuric acid (0.1 eq)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1-naphthoic acid and 4-methoxybenzyl alcohol.

-

Add toluene to dissolve the solids.

-

Carefully add the concentrated sulfuric acid.

-

Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Steglich Esterification: The Mild and Versatile Route

For substrates bearing acid-sensitive functional groups, the Steglich esterification is the method of choice. It proceeds under mild, neutral conditions at room temperature.[5][6][7]

Causality: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, forming a more reactive acylpyridinium species, which is readily attacked by the benzyl alcohol. The thermodynamic driving force is the formation of the stable dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.[6][7]

Diagram: Steglich Esterification Mechanism

Caption: Simplified mechanism of the Steglich esterification.

Protocol 2: Synthesis of 4-Nitrobenzyl 1-naphthoate

-

Materials:

-

1-Naphthoic acid (1.0 eq)

-

4-Nitrobenzyl alcohol (1.2 eq)

-

EDC (1.5 eq)

-

DMAP (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 1-naphthoic acid, 4-nitrobenzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC in one portion and stir the reaction mixture at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Mitsunobu Reaction: For Temperature-Sensitive Substrates and Stereochemical Inversion

The Mitsunobu reaction is an excellent choice for esterification under very mild, neutral conditions, and it is particularly useful when stereochemical inversion of a secondary benzyl alcohol is desired.[8][9]

Causality: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a betaine intermediate. This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion acts as a nucleophile. The alcohol is activated by the phosphonium salt, and the carboxylate attacks in an Sₙ2 fashion, leading to inversion of stereochemistry at the alcohol carbon. The reaction is driven by the formation of the highly stable triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.[9]

Diagram: Mitsunobu Reaction Workflow

Caption: General workflow for the Mitsunobu reaction.

Protocol 3: Synthesis of 4-Chlorobenzyl 1-naphthoate

-

Materials:

-

1-Naphthoic acid (1.2 eq)

-

4-Chlorobenzyl alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve 1-naphthoic acid, 4-chlorobenzyl alcohol, and PPh₃ in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD dropwise to the stirred solution. An exothermic reaction may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.[10][11]

-

Purification and Characterization

Purification by Flash Column Chromatography:

This is the most common method for purifying the synthesized esters.[12] The choice of eluent is critical for good separation.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC, aiming for an R_f value of 0.2-0.3 for the desired product.[13] For benzyl 1-naphthoates, a starting eluent system of 95:5 to 90:10 hexanes:ethyl acetate is often effective.

Characterization Data for Benzyl 1-Naphthoate (Unsubstituted):

This data serves as a reference for the characterization of functionalized derivatives.

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ~8.9 (dd, 1H, Ar-H), ~8.1-7.8 (m, 3H, Ar-H), ~7.6-7.3 (m, 8H, Ar-H), ~5.5 (s, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~167 (C=O), ~136 (Ar-C), ~134-124 (Ar-C), ~67 (-CH₂-) |

| IR (KBr) | ~1720 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~3060 cm⁻¹ (Ar C-H stretch) |

Note on Characterization of Functionalized Derivatives:

-

Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring will typically shift the benzylic proton (-CH₂-) signal downfield in the ¹H NMR spectrum.

-

Electron-donating groups (e.g., -OCH₃) will shift the benzylic proton signal upfield.

-

The IR spectrum will show characteristic bands for the specific functional groups (e.g., ~1520 and ~1340 cm⁻¹ for a nitro group).

Conclusion

The synthesis of functionalized benzyl esters from 1-naphthoic acid is a versatile process with several reliable methods at the disposal of the synthetic chemist. The choice of method should be guided by the stability of the substrates and the desired scale of the reaction. The protocols provided herein offer a solid foundation for the successful preparation and purification of these valuable compounds. Careful attention to reaction conditions and purification techniques will ensure the isolation of high-purity materials suitable for further research and development.

References

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

Pelletier, G., & L-selectride, I. (2012). Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration. PMC. [Link]

-

Zhang, K., Chen, Y., Song, L., & Cai, L. (2023). Progress of Catalytic Mitsunobu Reaction in the Two Decades. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester. [Link]

-

Karthikeyan, J., & Perumal, P. T. (2013). Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. PMC. [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. [Link]

-

Wikipedia. (2023). Mitsunobu reaction. [Link]

-

Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. [Link]

-

Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. [Link]

-

JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

SciELO. (2020). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids: Synthesis of a New Class of Non-Polymeric Wax Deposition Inhibitors for Crude Oil. [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Reddit. (2012). Methods for Esterification?[Link]

-

SynArchive. (n.d.). Steglich Esterification. [Link]

-

ResearchGate. (2017). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?[Link]

-

ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

-

El-Sayed, R., & Donia, A. M. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]

-

Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 1-Benzylnaphthalene. [Link]

-

ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.[Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Sciencemadness.org. (2007). Prep of p-Nitrobenzyl Bromide & Relatives. [Link]

-

UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

-

University of Rochester. (n.d.). Purification: How to Run a Flash Column. [Link]

-

Lee, S., & Lee, J. (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Royal Society of Chemistry. (n.d.). Palladium Catalyzed Suzuki Crossing-coupling of Benzyltrimethylammonium Salts via CN Bond Cleavage. [Link]

-

Chemistry Steps. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Reddit. (2025). IR Spectra Help. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. Monomer-on-Monomer (MoM) Mitsunobu Reaction: Facile Purification Utilizing Surface-Initiated Sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Purification [chem.rochester.edu]

Application Note: Precision Solid-Phase Peptide Synthesis (SPPS) Using Functionalized Benzyl Linkers

Abstract

This guide provides a technical deep-dive into the utilization of functionalized benzyl linkers (Wang, Rink Amide, SASRIN) in Fmoc/tBu solid-phase peptide synthesis (SPPS). Unlike generic protocols, this document focuses on the mechanistic causality of linker selection, the thermodynamics of resin loading , and scavenger dynamics during cleavage. It addresses critical failure modes such as C-terminal racemization and carbocation-mediated alkylation, providing self-validating protocols for high-purity peptide isolation.

Introduction: The Benzyl Scaffold Strategy

In SPPS, the linker is not merely an attachment point; it is the C-terminal protecting group that dictates the entire synthetic strategy. Functionalized benzyl linkers utilize the electronic properties of the benzene ring to tune acid lability.

By modifying the benzyl ring with electron-donating groups (methoxy or methyl), the stability of the benzylic carbon-oxygen bond is altered. Upon acidolysis, these linkers generate a resonance-stabilized carbocation, releasing the peptide.

Linker Selection Matrix

Select the linker based on the desired C-terminal functionality and acid sensitivity.

| Linker Type | Chemical Structure Basis | Acid Sensitivity | Cleavage Product | Primary Application |

| Wang | p-Alkoxybenzyl alcohol | High (95% TFA) | Peptide Acid | Standard synthesis of free acids. |

| Rink Amide | Tri-alkoxybenzyl amine | High (95% TFA) | Peptide Amide | Neuropeptides, hormones requiring C-term amidation. |

| SASRIN | 2-Methoxy-4-alkoxybenzyl | Low (1% TFA) | Protected Fragment | Convergent synthesis; fragment condensation. |

| HMPB | 4-Hydroxymethyl-3-methoxyphenoxy | Medium (1-5% TFA) | Peptide Acid | Batch-wise synthesis of protected peptides. |

Mechanistic Insight: The Carbocation Trap

The cleavage of benzyl linkers follows an SN1 mechanism. The acid protonates the ether/ester oxygen, leading to the formation of a benzyl carbocation and the free peptide.

Critical Risk: The generated carbocation is a potent electrophile. Without adequate scavengers, it will re-alkylate nucleophilic side chains (Trp, Met, Cys, Tyr) or re-attach to the peptide C-terminus, reducing yield and purity.

Figure 1: Mechanistic pathway of acidolytic cleavage showing the critical role of scavengers in trapping the reactive carbocation intermediate.

Protocol 1: High-Fidelity Resin Loading (Wang Resin)

Challenge: Esterification of the first amino acid to the hydroxyl group of Wang resin is thermodynamically unfavorable compared to amide bond formation. The standard use of DMAP (dimethylaminopyridine) catalyzes the reaction but induces racemization, particularly in Cys and His.

Solution: Use the Symmetric Anhydride Method for standard amino acids and the Mitsunobu Reaction for racemization-prone residues.

Method A: Symmetric Anhydride (Standard)

Best for: Gly, Ala, Val, Leu, Ile, Phe.

-

Activation: Dissolve Fmoc-Amino Acid (10 eq.) in dry DCM. Add DIC (Diisopropylcarbodiimide) (5 eq.) at 0°C. Stir for 20 mins.

-

Filtration: Filter off the precipitated diisopropylurea (DIU) byproduct.

-

Evaporation: Evaporate DCM and redissolve the anhydride in minimal DMF.

-

Coupling: Add the solution to the pre-swollen Wang resin (1 eq.). Add DMAP (0.1 eq.) only if necessary, and keep reaction time < 1 hour to minimize racemization.

-

Capping: Treat resin with Benzoic anhydride/Pyridine to cap unreacted hydroxyls.

Method B: Mitsunobu Loading (Racemization-Free)

Best for: Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH.

-

Preparation: Suspend Wang resin (1 eq.) in dry THF.

-

Reagents: Add Fmoc-Amino Acid (3 eq.) and Triphenylphosphine (PPh3, 3 eq.).

-

Reaction: Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 3 eq.) in THF.

-

Incubation: Shake at room temperature for 3 hours.

-

Validation: Wash with THF/DCM. Check loading via UV quantification of the Fmoc group (piperidine adduct at 301 nm).

Protocol 2: Peptide Elongation (Fmoc/tBu Strategy)

Once loaded, the synthesis proceeds via standard Fmoc cycles.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Note: Monitor the UV absorbance of the wash; a lack of fulvene adduct indicates failed deprotection or aggregation.

-

-

Washing: DMF (5 x 1 min). Crucial to remove all piperidine to prevent premature Fmoc removal of the incoming AA.

-

Coupling:

-

Kaiser Test: Qualitative ninhydrin test.[8] Blue beads = incomplete coupling.

Protocol 3: Differential Cleavage & Isolation

The choice of cleavage cocktail is determined by the linker and the amino acid composition (presence of Met, Cys, Trp).

Cocktail Selection Guide

-

Cocktail A (Standard): 95% TFA, 2.5% TIS, 2.5% H₂O.

-

Use: Peptides without Met/Cys/Trp.

-

-

Cocktail B (Sensitive): 94% TFA, 2.5% EDT, 2.5% H₂O, 1% TIS.

-

Use: Peptides containing Cys, Met, or Trp. EDT (Ethanedithiol) is the most effective scavenger for t-butyl cations.

-

-

Cocktail C (SASRIN/Protected): 1% TFA in DCM.[9]

Step-by-Step Cleavage Protocol (Wang/Rink)

-

Preparation: Wash resin with DCM (3x) to remove DMF (DMF is basic and can buffer the TFA, reducing cleavage efficiency).

-

Incubation: Add Cocktail (10 mL per gram of resin). Shake for 2–3 hours at room temperature.

-

Caution: Rink Amide linkers may require longer (3-4 hours) if steric hindrance is high.

-

-

Filtration: Filter resin into a round-bottom flask. Wash resin with neat TFA (2x).

-

Precipitation: Concentrate the filtrate to ~20% volume under N₂ stream. Pour dropwise into cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min). Decant ether. Repeat wash with cold ether 2x.

-

Lyophilization: Dissolve pellet in H₂O/Acetonitrile and lyophilize.

Troubleshooting & Quality Control

Issue: "Black Resin" / Colored Cleavage Solution

-

Cause: Decomposition of the Rink Amide linker or polymeric benzyl carbocation formation due to insufficient scavengers.

-

Fix: Increase TIS/EDT concentration. Ensure the resin is not allowed to sit in TFA without agitation.

Issue: Diketopiperazine (DKP) Formation

-

Context: Occurs during the deprotection of the second amino acid (dipeptide stage), especially if Proline is present at the C-terminus. The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.

-

Prevention: Use bulky Trityl linkers (2-CTC) for C-terminal Proline, or perform the deprotection of the second AA for a very short time (2 x 1 min) and couple the third AA immediately.

Issue: Incomplete Cleavage (Rink Amide)

-

Cause: Steric crowding around the linker.

-

Fix: Use "Knorr" linker (more acid labile Rink derivative) or extend cleavage time.

Workflow Visualization

Figure 2: Complete SPPS workflow utilizing functionalized benzyl linkers, highlighting the cyclic nature of elongation and the final cleavage event.

References

-

Merrifield, R. B. (1963).[12] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Wang, S. S. (1973). p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments. Journal of the American Chemical Society. Link

-

Rink, H. (1987). Solid-phase synthesis of protected peptide fragments using a trialkoxy-diphenyl-methylester resin. Tetrahedron Letters. Link

-

Sandhya, K., & Ravindranath, B. (2008).[6] A protocol for racemization-free loading of Fmoc-amino acids to Wang resin.[6][13][14] Tetrahedron Letters. Link

-

Merck Millipore. (2023). Fmoc Resin Cleavage Protocols. Novabiochem Technical Notes. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 3. peptideweb.com [peptideweb.com]

- 4. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. bharavilabs.in [bharavilabs.in]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. chimia.ch [chimia.ch]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. repository.lsu.edu [repository.lsu.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

Application Note: Micellar Solubilization Techniques for Hydrophobic Naphthoate Probes

Introduction: Overcoming the Challenge of Hydrophobicity in Naphthoate Probe Applications

Hydrophobic naphthoate derivatives are a class of aromatic carboxylates that are increasingly utilized as fluorescent probes in biomedical research and materials science. Their utility stems from the sensitivity of their fluorescence emission to the local microenvironment, making them excellent reporters for polarity, viscosity, and the formation of organized molecular assemblies. However, their inherent low aqueous solubility presents a significant challenge for their application in biological and aqueous-based systems. This limitation can lead to probe aggregation, low signal-to-noise ratios, and difficulty in achieving desired concentrations for accurate measurements.

Micellar solubilization offers a robust and versatile solution to this problem. This technique employs surfactants, amphiphilic molecules that self-assemble in aqueous solutions above a certain concentration—the Critical Micelle Concentration (CMC)—to form nanosized aggregates called micelles.[1] These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of encapsulating poorly water-soluble molecules like naphthoate probes, thereby increasing their apparent solubility and bioavailability.[2][3]

This application note provides a comprehensive guide to the principles and practical application of micellar solubilization for hydrophobic naphthoate probes. We will delve into the critical considerations for surfactant selection, provide detailed protocols for determining key parameters, and explain the underlying scientific principles to empower researchers to effectively utilize this powerful technique.

The Science of Solubilization: A Deeper Dive

The spontaneous formation of micelles is a thermodynamically driven process governed by the hydrophobic effect.[4] In an aqueous environment, the hydrophobic tails of surfactant monomers are shielded from water by aggregating to form the micelle's core, while the hydrophilic head groups remain in contact with the bulk water. This arrangement minimizes the unfavorable interactions between the hydrophobic chains and water molecules.

The location of a solubilized probe within a micelle is dictated by its chemical nature. For aromatic compounds like naphthoates, solubilization often occurs in the palisade layer of the micelle, which is the region between the hydrophobic core and the hydrophilic head groups.[5][6] This is due to a combination of hydrophobic interactions with the surfactant tails and potential polar or electrostatic interactions with the head groups and surrounding water molecules. The precise location can significantly influence the probe's photophysical properties, a phenomenon that can be harnessed for sensing applications.

Strategic Surfactant Selection: Tailoring the Micelle to the Probe

The choice of surfactant is paramount for successful solubilization and depends on the specific naphthoate probe and the intended application. Surfactants are broadly classified based on the charge of their hydrophilic head group: anionic, cationic, non-ionic, and zwitterionic.

| Surfactant Type | Head Group Charge | Example(s) | Key Characteristics & Considerations for Naphthoate Probes |

| Anionic | Negative | Sodium Dodecyl Sulfate (SDS) | High solubilization capacity for many hydrophobic compounds. The negative charge can influence interactions with charged probes or other components in the system. The CMC is sensitive to ionic strength.[7] |

| Cationic | Positive | Cetyltrimethylammonium Bromide (CTAB) | Can exhibit strong electrostatic interactions with anionic probes like deprotonated naphthoates. Often possess antimicrobial properties.[8] |

| Non-ionic | No net charge | Triton X-100, Polysorbates (Tween) | Generally less harsh and have lower CMCs than ionic surfactants, making them effective at lower concentrations. Less sensitive to pH and ionic strength.[9] |

| Zwitterionic | Both positive and negative charges | CHAPS | Can offer a balance of properties and are often used in protein solubilization due to their mild nature. |

Key Parameters for Surfactant Selection:

-

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form. A lower CMC means less surfactant is needed to achieve solubilization, which can be advantageous in biological systems to minimize potential cytotoxicity.[1]

-

Aggregation Number: The average number of surfactant monomers in a single micelle. This influences the size of the hydrophobic core and thus the solubilization capacity.

-

Hydrophilic-Lipophilic Balance (HLB): An empirical scale for non-ionic surfactants that indicates their relative affinity for water and oil. Higher HLB values correspond to more hydrophilic surfactants.

For naphthoate probes, which are often anionic at neutral pH (due to the carboxylate group), non-ionic surfactants like Triton X-100 or anionic surfactants such as Sodium Dodecyl Sulfate (SDS) are common starting points. Synergistic effects can sometimes be achieved by using mixed micelles of two different surfactants, which can lead to lower CMCs and enhanced solubilization.[10][11]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the characterization of micellar systems and the quantification of naphthoate probe solubilization.

Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe

This protocol utilizes a hydrophobic fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a change in its fluorescence properties, which can be used to determine the CMC.

Materials:

-

Surfactant of choice (e.g., SDS, Triton X-100)

-

Pyrene (fluorescent probe)

-

High-purity water

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of the surfactant in high-purity water at a concentration well above its expected CMC.

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10⁻⁴ M.

-

Prepare a series of surfactant solutions with varying concentrations by serial dilution of the stock solution. The concentration range should span from well below to well above the expected CMC.

-